![molecular formula C15H18N4O2 B2613267 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2310158-85-9](/img/structure/B2613267.png)
2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as MTE, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is not fully understood. However, studies have shown that 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone may exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone may have anti-inflammatory and anti-cancer effects. 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation of cancer cells. Additionally, 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have low toxicity and good stability, making it a potentially useful compound for further study. However, one limitation of using 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent, including the development of new drugs based on 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. Another direction is to explore its potential use in materials science, including the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves the reaction between 3-(triazol-1-ylmethyl)azetidine and 2-(3-methylphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to yield 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In drug discovery, 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been studied as a potential lead compound for the development of new drugs. In materials science, 2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been explored for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-3-2-4-14(7-12)21-11-15(20)18-8-13(9-18)10-19-6-5-16-17-19/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFOGPKESIOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

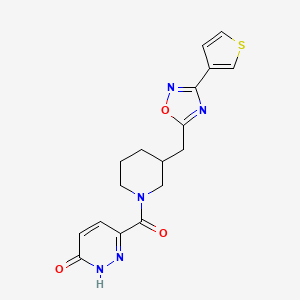


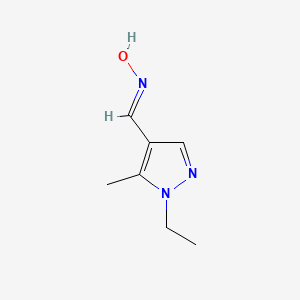
![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)
![N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2613194.png)
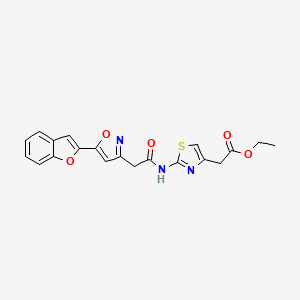
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2613198.png)
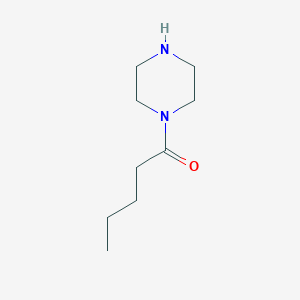
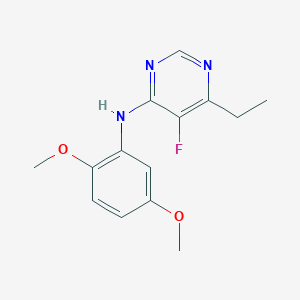
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)
![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)
methanone](/img/structure/B2613207.png)